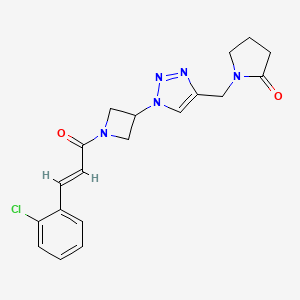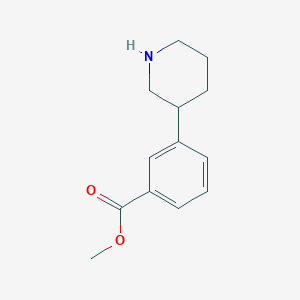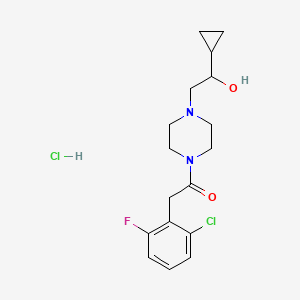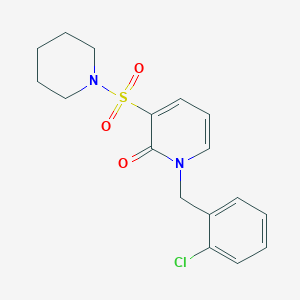![molecular formula C18H14N2O3S B2442406 2-(3-hydroxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 866807-92-3](/img/structure/B2442406.png)
2-(3-hydroxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3-hydroxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione” is a compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of coumarin-pyrimidine derivatives involves a four-component reaction involving 4-hydroxycoumarin, aldehyde, thiobarbituric acid, and piperidine in ethanol . All the synthesized compounds were well-characterized by IR, NMR, and mass spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of the compound was characterized by IR, NMR, and mass spectroscopic techniques . The FT-IR (KBr, cm −1) ν max: 3646.58 (O–H), 3446.66 (N–H), 1735.86, 1644.24 (C=O); 1 H NMR (400 MHz, DMSO-d 6) δ (ppm): 1.38 (t, J = 4.6,3H, –CH 3) 1.51 (quintet, J = 4.6, 2H, piperidine C4–CH 2), 1.58 (quintet, J = 6.2, 4H, piperidine C3/C5–CH 2), 3.24 (t, J = 4.6, 4H, piperidine C2/C6–CH 2), 3.52 (q, J = 6.4 Hz, 2H, –CH 2), 4.89 (s, 1H, –OH), 6.08 (s,1H, ArCH–), 6.85 (q, 4H, Ar–H), 7.02 (d, J = 8.2 Hz, 1H, Ar–H), 7.36 (d, J = 4.6 Hz, 1H, Ar–H), 7.76 (d, J = 8 Hz, 1H, Ar–H), 8.13 (s, 1H, Ar–H), 11.21 (s, 2H, pyrimidine-NH), 17.08 (s, 1H, coumarin-OH); 13 C NMR (100 MHz, DMSO-d 6) δ (ppm): 22.0, 22.7, 33.3, 44.4, 100.3, 107.9, 119.6, 121.6, 123.6, 125.6, 130.2, 133.1, 135.6, 157.4, 164.9, 168.2, 173.2 .
Chemical Reactions Analysis
The chemical reactions of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Physical And Chemical Properties Analysis
The compound is a white powder with a melting point of 254–256 °C . The yield of the compound is 80% .
Aplicaciones Científicas De Investigación
Therapeutic Potential
This compound is a derivative of pyridopyrimidines, which have shown therapeutic interest . Pyridopyrimidines are present in relevant drugs and have been studied in the development of new therapies . For example, Piritrexim, a pyridopyrimidine derivative, inhibited dihydrofolate reductase (DHFR) and showed good antitumor effects on carcinosarcoma in rats .
Pharmaceutical Applications
The compound’s structure, similar to pyridopyrimidines, has been used in the pharmaceutical industry . For instance, Palbociclib, a breast cancer drug developed by Pfizer, and Dilmapimod, with potential activity against rheumatoid arthritis, are examples of pharmaceutical applications .
Chemical Synthesis
The compound can be used in chemical synthesis processes. For example, it has been involved in the Pd-catalyzed one-pot direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives . This protocol provides a variety of biphenyl-containing pyrrolo[2,3-d]pyrimidines in good to excellent yields .
Antibacterial Activity
Some studies suggest that the compound may have antibacterial activity . However, more research is needed to confirm this application.
Biocompatibility
As a zinc compound, ZINC02691556 may share some properties with zinc oxide nanoparticles (ZnONPs), which are known for their biocompatibility, low toxicity, sustainability, and cost-effective properties . ZnONPs have been widely used due to their unique optical and chemical properties .
Biomedical Applications
ZnONPs, similar to ZINC02691556, have been used in various biomedical fields such as antimicrobial, antioxidant, antidiabetic, anticancer, anti-inflammatory, antiviral, wound healing, and drug delivery . It’s possible that ZINC02691556 may have similar applications, but further research is needed to confirm this.
Mecanismo De Acción
Target of Action
Compounds with a similar pyridopyrimidine structure have shown therapeutic interest and have been used as therapeutics . For instance, pyrido[2,3-d]pyrimidine derivatives have been reported to target dihydrofolate reductase (DHFR), some kinases, such as the tyrosine-protein kinase transforming protein Abl or MAP kinases, and the biotin carboxylase .
Mode of Action
It’s known that the compound’s degree of lipophilicity, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This property could facilitate its interaction with its targets.
Biochemical Pathways
Compounds with a similar pyridopyrimidine structure have been reported to be involved in various biological activities such as antibacterial, antiviral, anticoagulant, anti-anaphylactic, anticancer, and diuretic activities .
Pharmacokinetics
It’s known that the compound’s degree of lipophilicity, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This property could influence its bioavailability.
Result of Action
Compounds with a similar pyridopyrimidine structure have been reported to exhibit various biological activities such as antibacterial, antiviral, anticoagulant, anti-anaphylactic, anticancer, and diuretic activities .
Action Environment
It’s known that the compound’s degree of lipophilicity, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This property could influence its action in different environments.
Direcciones Futuras
Pyrimidines are a promising class of compounds with a wide range of pharmacological effects. Detailed structure-activity relationship (SAR) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propiedades
IUPAC Name |
2-(3-hydroxyphenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c1-22-14-7-3-4-10-9-13-17(23-15(10)14)19-16(20-18(13)24)11-5-2-6-12(21)8-11/h2-8,21H,9H2,1H3,(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRJBTOIWJBDIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-hydroxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2442324.png)


![4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2442331.png)
![7-{[(3-Fluorobenzyl)oxy]methyl}-4-[(4-fluoro-3-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2442333.png)

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2442335.png)


![2-[4-Methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2442341.png)


![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl propanoate](/img/structure/B2442345.png)
